(4-chlorophenyl)[4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
Description
The compound "(4-chlorophenyl)[4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone" belongs to the benzothiazine-dione class of heterocyclic molecules. Its structure features a 1,4-benzothiazine core substituted with a 3,5-dimethoxyphenyl group at position 4, a fluorine atom at position 6, and a 1,1-dioxido moiety. The methanone group is linked to a 4-chlorophenyl substituent at position 2 of the benzothiazine ring.
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFNO5S/c1-30-18-10-17(11-19(12-18)31-2)26-13-22(23(27)14-3-5-15(24)6-4-14)32(28,29)21-8-7-16(25)9-20(21)26/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYKUHVACVKBGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-chlorophenyl)[4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of 473.9 g/mol. The structure features several functional groups that may contribute to its biological activity, including a chlorophenyl group and a dimethoxyphenyl moiety, which are known to enhance lipophilicity and electronic properties .
| Property | Value |
|---|---|
| Molecular Formula | C23H17ClFNO5S |
| Molecular Weight | 473.9 g/mol |
| CAS Number | 1114656-92-6 |
Anticancer Potential
Research indicates that compounds similar to This compound may exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce cell cycle arrest and exhibit selective cytotoxicity against various cancer cell lines .
Case Study: Cytotoxic Effects
A study investigated the cytotoxic effects of a structurally related compound on melanoma cells. The results demonstrated a selective cytotoxic effect on tumor cells compared to normal cells, indicating potential for development as an anticancer agent .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : It may trigger programmed cell death in malignant cells.
- Antioxidant Properties : The presence of methoxy groups could confer antioxidant activity, reducing oxidative stress in cells.
Antimicrobial Activity
Similar compounds have been reported to possess antimicrobial properties. Research shows that benzothiazine derivatives can inhibit the growth of various pathogens, suggesting that This compound might also exhibit such effects .
Computational Studies
Computational methods have been employed to predict the interaction of this compound with biological targets. Molecular docking studies suggest that it can bind effectively to specific receptors or enzymes, potentially enhancing its therapeutic efficacy.
Table 2: Predicted Biological Targets
| Target Type | Interaction Affinity |
|---|---|
| Enzyme Inhibition | Moderate to Strong |
| Receptor Binding | High |
Synthesis and Optimization
The synthesis of This compound involves several steps that must be optimized for yield and purity. Various synthetic routes have been explored to enhance the compound's biological activity while minimizing toxicity .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzothiazine compounds, including (4-chlorophenyl)[4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. The presence of the chlorine and fluorine substituents enhances their activity by improving lipophilicity and membrane penetration .
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, particularly melanoma cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. Compounds with similar structures have shown promise in overcoming drug resistance in chemotherapy .
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the benzothiazine core through cyclization reactions.
- Introduction of substituents via electrophilic aromatic substitution or nucleophilic addition.
- Final functionalization to yield the target compound.
Example Synthetic Route:
- Start with a substituted phenol to form a benzothiazine scaffold.
- Introduce the chlorophenyl and dimethoxy groups through appropriate coupling reactions.
- Employ fluorination techniques to incorporate the fluorine atom at the desired position.
Case Study on Antibacterial Activity
A study published in a peer-reviewed journal evaluated the antibacterial efficacy of various benzothiazine derivatives against resistant strains of Staphylococcus aureus. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics .
Case Study on Anticancer Activity
Another investigation focused on the anticancer effects of this compound on melanoma cells. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies suggested that it triggered oxidative stress leading to cell death .
Comparison with Similar Compounds
Structural Analogues in the Benzothiazine-Dione Family
The following compounds share structural similarities with the target molecule, differing primarily in substituents on the benzothiazine core and the methanone-linked aryl group.
| Compound | Molecular Formula | Molecular Weight | Key Substituents | CAS/RN Number | Source |
|---|---|---|---|---|---|
| (4-Chlorophenyl)[4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | C₃₀H₂₂ClFNO₆S | 594.02 | 4-Cl-phenyl, 3,5-(OCH₃)₂-phenyl, F at position 6, 1,1-dioxido | Not provided | Target |
| 4-(3,5-Dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | C₂₅H₂₂FNO₅S | 467.51 | 2,4-dimethylphenyl, 3,5-(OCH₃)₂-phenyl, F at position 6, 1,1-dioxido | RN 1114657-40-7 | |
| 4-(3,5-Dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | C₂₂H₁₅Cl₂NO₄S | 460.33 | 4-OCH₃-phenyl, 3,5-Cl₂-phenyl, 1,1-dioxido (no fluorine substituent) | RN 1114850-69-9 | |
| {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone | C₂₁H₁₃Cl₂NO₂S | 414.29 | Benzothiazole-linked methoxy group, 4-Cl-phenyl, Cl at position 5 (non-benzothiazine) | Not provided |
Key Structural and Functional Differences
The 6-fluoro substituent in the target compound and introduces steric and electronic effects that could influence binding affinity to biological targets, a feature absent in .
Impact of the Methanone-Linked Aryl Group: The 4-chlorophenyl group in the target compound vs. Chlorine’s electronegativity may enhance interactions with hydrophobic pockets in enzymes.
Crystallographic and Physicochemical Properties: The benzothiazole derivative exhibits a monoclinic crystal system (space group P2₁/n) with C–H···N/O/π interactions, suggesting stronger intermolecular forces compared to benzothiazine-diones. However, its lack of a 1,1-dioxido group reduces polarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
